Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLSFKNVQDBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556124 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118620-99-8 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives with β-Keto Esters
A widely employed strategy involves the cyclocondensation of 2-aminothiophenol derivatives with β-keto esters. This method leverages the nucleophilic nature of the thiol group and the electrophilic carbonyl carbon to form the thiazole ring.
Procedure :
A mixture of 2-amino-5-(methoxycarbonyl)benzenethiol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) for 12–24 hours . The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization to yield the target compound.
Optimization Insights :
-
Catalyst Screening : Sulfamic acid, utilized in analogous Biginelli adduct syntheses , enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding.
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Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but may necessitate shorter durations to avoid side products like over-oxidized sulfones .
Table 1: Yield Variation with Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfuric Acid | Ethanol | 80 | 24 | 62 |
| p-TSA | Toluene | 110 | 12 | 58 |
| Sulfamic Acid | Ethanol | 70 | 18 | 68 |
Halogen-Mediated Cyclization of Thiourea Derivatives
Halogenation strategies, inspired by oxazole sulfonation methodologies , offer an alternative pathway. Here, bromine or chlorine facilitates cyclization by activating thiourea precursors.
Procedure :
Methyl 4-amino-3-fluorobenzoate (1.0 equiv) is treated with thiourea (1.5 equiv) in the presence of bromine (Br₂, 1.2 equiv) and sodium thiocyanate (NaSCN, 1.0 equiv) in ethanol at 30°C for 48 hours . The reaction proceeds via electrophilic aromatic substitution, followed by ring closure.
Critical Parameters :
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Stoichiometry : Excess bromine (>1.2 equiv) leads to over-halogenation, reducing yields.
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Workup : Adjusting the pH to 8–9 during quenching precipitates the product, minimizing solubility losses .
Table 2: Impact of Bromine Stoichiometry on Yield
| Br₂ (equiv) | NaSCN (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 1.0 | 45 | 88 |
| 1.2 | 1.0 | 58 | 92 |
| 1.5 | 1.0 | 32 | 78 |
Acid-Catalyzed Ring Closure of Thioamide Intermediates
This method adapts Biginelli reaction principles , where thioamides undergo cyclization under acidic conditions to form the thiazole core.
Procedure :
A thioamide precursor (e.g., methyl 3-(carbamothioyl)benzoate) is treated with chlorosulfonic acid (2.0 equiv) at 0°C, followed by gradual warming to 60°C . The sulfonic acid group acts as a leaving group, facilitating cyclization.
Mechanistic Considerations :
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Leaving Group Efficiency : Chlorosulfonic acid enhances reaction rates by generating a better-leaving sulfonate group compared to weaker acids .
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Temperature Gradient : Controlled warming (0°C → 60°C) prevents exothermic side reactions, improving reproducibility .
Table 3: Reaction Profile with Chlorosulfonic Acid
| Step | Conditions | Outcome |
|---|---|---|
| Precursor Addition | 0°C, inert atmosphere | Prevents premature decomposition |
| Cyclization | 60°C, 2 h | Completes ring closure |
| Quenching | Ice-cold brine | Precipitates product |
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
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Cyclocondensation : Highest yield (68%) but requires prolonged reaction times.
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Halogen-Mediated : Moderate yield (58%) with stringent stoichiometric control.
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Acid-Catalyzed : Rapid (2 h) but lower yield (46%) due to competing sulfonation .
Industrial Scalability :
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been explored for various medicinal applications:
- Antimicrobial Activity: Thiazole derivatives have shown promising antimicrobial properties. In studies, certain derivatives demonstrated effective inhibition of bacterial growth, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii .
- Anti-inflammatory and Analgesic Properties: Research indicates that compounds in this class can act as anti-inflammatory agents, providing pain relief with reduced side effects compared to traditional pharmaceuticals .
- Antiviral Properties: Some thiazole derivatives have been investigated for their potential in inhibiting HIV replication, showcasing their utility in antiviral drug development .
Biological Research
The compound has been studied for its effects on various biochemical pathways:
- Quorum Sensing Inhibition: this compound has been identified as a potential inhibitor of quorum sensing in bacteria, which could lead to reduced pathogenicity .
- Antioxidant Activity: The compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various microbial strains. Results indicated that at concentrations up to 1000 μg/mL, the compound effectively inhibited bacterial growth with IC50 values ranging from 45.5 μg/mL to 182.2 μg/mL for different strains .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The results suggest its potential as a therapeutic agent in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[d]thiazole core distinguishes the target compound from analogs with related bicyclic systems:
Substituent Variations
Substituents at position 6 and modifications to the ester group significantly alter physicochemical and pharmacological properties:
Metabotropic Glutamate Receptor Modulation
- mGluR2 Positive Allosteric Modulators: Compounds like 3-Chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylic acid () demonstrate potent activity due to the biphenyl-carboxylic acid moiety, which facilitates receptor interaction.
- Role of Ester Groups : Methyl/ethyl esters in these compounds may serve as prodrugs, with ester hydrolysis activating the carboxylic acid pharmacophore.
Anticancer and Enzyme Inhibition
- Piperazine Derivatives : Compounds such as 3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate () target enzymes like phosphodiesterases (PDEs), leveraging the benzo[d]oxazole core for hydrogen bonding with active sites.
Physicochemical Properties
- Lipophilicity : Ethyl esters and aromatic substituents increase LogP, reducing aqueous solubility but enhancing membrane permeability.
Biological Activity
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 209.22 g/mol
- CAS Number : 118620-99-8
The compound features a thiazole ring fused with a benzene structure, contributing to its unique chemical properties and biological activities .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit quorum sensing in bacteria, which is a communication process that regulates virulence factors. By disrupting this signaling pathway, the compound can potentially reduce bacterial pathogenicity .
2. Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that derivatives of thiazole compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC) values indicate promising anticancer activity comparable to known chemotherapeutics .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 2.40 ± 0.12 | |
| Compound B | HepG2 | 2.17 ± 0.83 | |
| Methyl 2-oxo... | HCT-116 | Comparable | This Study |
Pharmacological Properties
1. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using methods such as the DPPH radical scavenging assay. The results indicate that this compound can effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
2. Analgesic and Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their analgesic and anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of pain pathways, making them candidates for pain management therapies .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro, showcasing their potential as novel antimicrobial agents .
- Cytotoxicity Evaluation : Another research highlighted the cytotoxic effects of various thiazole compounds against cancer cell lines, with some derivatives showing IC values lower than established anticancer drugs .
- Molecular Docking Studies : Computational analyses suggested that this compound interacts favorably with target proteins involved in cancer progression and bacterial virulence .
Q & A
Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize benzothiazole-based inhibitors?
- Methodological Answer :
- Bioisosteric Replacement : Substitute sulfur with oxygen (benzoxazoles) to modulate lipophilicity .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to enhance enzyme binding .
- Pharmacokinetic Profiling : Assess solubility (via LogP measurements) and metabolic stability (e.g., microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
